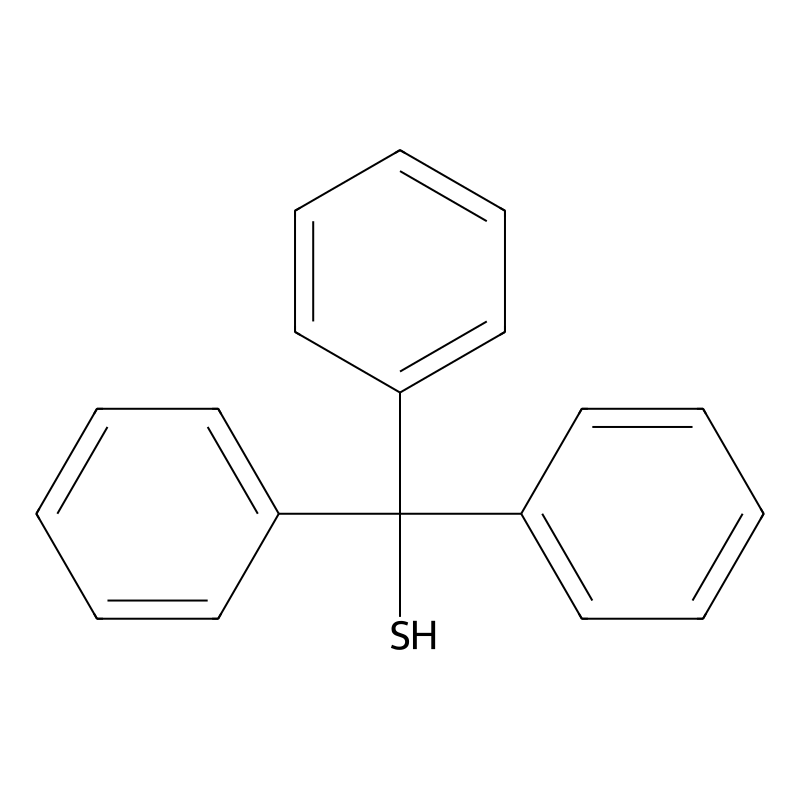Triphenylmethanethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Organic Synthesis
TPMT serves as a valuable starting material for the synthesis of diverse organic compounds. Its thiol group (-SH) can undergo various reactions, including:
- Oxidation: TPMT can be oxidized to form triphenylmethane sulfoxide (TPSO) or triphenylmethane sulfone (TPS), which are useful as electron acceptors and photoinitiators in organic reactions .
- Alkylation: The thiol group can be alkylated to generate various thioethers with specific functionalities, expanding the range of potential applications .
- Coupling Reactions: TPMT can participate in various coupling reactions, such as Negishi coupling and Suzuki coupling, to form complex organic molecules with desired functionalities .
These versatile transformations allow researchers to utilize TPMT as a building block for synthesizing various organic compounds with specific properties and applications in materials science, drug discovery, and other fields.
Model Compound for Hydrogen Bonding Studies
The presence of the thiol group in TPMT makes it a valuable model compound for studying hydrogen bonding interactions. Hydrogen bonding plays a crucial role in various biological processes, and understanding its behavior is essential in drug design and material development.
Researchers use TPMT to investigate the strength and nature of hydrogen bonding interactions with different functional groups and solvents by employing various spectroscopic techniques . These studies contribute to a deeper understanding of non-covalent interactions, which are crucial for molecular recognition and function.
Potential Applications in Sensing and Biosensing
Recent studies explore the potential of TPMT for developing novel sensors and biosensors. Its unique properties, including its ability to undergo redox reactions and bind to specific molecules, make it a promising candidate for:
- Gas sensing: TPMT can be incorporated into sensors for detecting specific gases, such as ammonia, due to its potential for selective interactions .
- Biosensing: Researchers are investigating TPMT's ability to interact with biomolecules like DNA or proteins for the development of biosensors that can detect specific biomarkers or environmental contaminants .
Triphenylmethanethiol is an organosulfur compound with the chemical formula (C₆H₅)₃CSH. It is the thiol derivative of triphenylmethyl, also known as trityl. This compound is characterized by its bulky triphenylmethyl group, which imparts unique chemical properties and stability compared to less bulky analogues. Triphenylmethanethiol is recognized for its ability to form stable derivatives, including sulfenyl chlorides and sulfenamides, through reactions with various reagents such as sulfuryl chloride and ammonia .
- Formation of Sulfenyl Chloride: When treated with sulfuryl chloride, triphenylmethanethiol forms triphenylmethanesulfenyl chloride ((C₆H₅)₃CSCl) .
- S-Nitrosation: The thiol can react with nitrous acid to produce S-nitrosotriphenylmethanethiol ((C₆H₅)₃CSNO), a compound of interest for its potential biological activities .
- Formation of Sulfenamide: Reaction with ammonia yields the corresponding sulfenamide ((C₆H₅)₃CSNH₂), showcasing its versatility in synthetic applications .
Triphenylmethanethiol exhibits various biological activities, primarily attributed to its thiol group. Thiols are known to participate in redox reactions, which can influence cellular signaling pathways. Furthermore, the compound has been studied for its potential role in the synthesis of biologically active molecules, particularly in carbohydrate chemistry where it serves as a protective group for thiols under acidic and basic conditions .
Several methods exist for synthesizing triphenylmethanethiol:
- From Triphenylmethyl Chloride: A common method involves treating triphenylmethyl chloride with hydrogen sulfide in dry dioxane. This reaction typically requires prolonged stirring (up to 15 hours) to achieve satisfactory yields .
- Using Tetrabutylammonium Salt: Another approach involves using the tetrabutylammonium salt of triphenylmethanethiol in reactions with various substrates, such as acetochlorogalactose, demonstrating its utility in carbohydrate synthesis .
Studies have indicated that triphenylmethanethiol can interact with various biological systems due to its thiol functionality. The compound's reactivity allows it to participate in redox reactions that may affect cellular processes. These interactions are crucial for understanding its potential therapeutic uses and mechanisms of action within biological contexts.
Triphenylmethanethiol can be compared to several similar compounds based on structural and functional characteristics:
| Compound Name | Structure | Key Features |
|---|---|---|
| Benzylthiol | C₆H₅CH₂SH | Smaller alkyl group; less steric hindrance |
| Phenylethanethiol | C₆H₅CH₂CH₂SH | Similar reactivity; more flexible structure |
| Diphenylmethylthiol | (C₆H₅)₂C(SH)CH₃ | Intermediate steric bulk; different reactivity |
Uniqueness of Triphenylmethanethiol
Triphenylmethanethiol stands out due to its significant steric bulk from the three phenyl groups attached to the sulfur atom. This unique structure not only enhances its stability but also influences its reactivity patterns compared to simpler thiols. Its ability to form stable derivatives makes it particularly valuable in synthetic organic chemistry.
XLogP3
Melting Point
GHS Hazard Statements
H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








